(9,11),(11,12)-Dimethano-txa2

Description

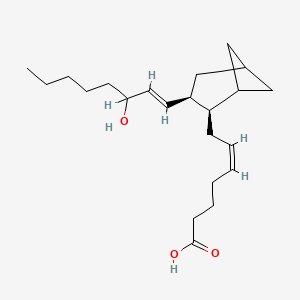

Structure

2D Structure

3D Structure

Properties

CAS No. |

73509-46-3 |

|---|---|

Molecular Formula |

C22H36O3 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

(Z)-7-[(2R,3R)-3-[(E)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20?,21-/m0/s1 |

InChI Key |

ZIWNJZLXPXFNGN-KLWJVMJQSA-N |

SMILES |

CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |

Isomeric SMILES |

CCCCCC(/C=C/[C@H]1CC2CC(C2)[C@H]1C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(9,11),(11,12)-dimethano-TxA2 (9,11),(11,12)-dimethanothromboxane A2 ONO 11006 ONO-11006 |

Origin of Product |

United States |

Synthetic Strategies and Structural Characteristics of 9,11 , 11,12 Dimethano Txa2

Chemical Synthesis Approaches for Stable Thromboxane (B8750289) A2 Analogs

The creation of stable TXA2 analogs hinges on replacing the chemically sensitive acetal (B89532) structure of the natural molecule. Synthetic chemists have explored various strategies to substitute one or both oxygen atoms with other atoms, such as carbon or sulfur, or to create less strained bicyclic systems. coventry.ac.uk

General Methodologies for Bridged Bicyclic Systems in Eicosanoids

The synthesis of eicosanoid analogs containing bridged bicyclic systems, such as the bicyclo[3.1.1]heptane core relevant to dimethano-TXA2 analogs, employs several advanced organic chemistry methodologies. These strategies must precisely control the stereochemistry of the complex three-dimensional structure.

Common approaches include:

Photochemical Cycloaddition Reactions : Light-induced [2+2] cycloaddition reactions can be utilized to form the core bicyclic ring system. For instance, the cycloaddition of ethylene (B1197577) to cyclopentenone derivatives can generate the foundational bicyclo[3.1.1]heptane structure, which is then further elaborated to attach the characteristic alpha and omega side chains of prostaglandins (B1171923) and thromboxanes.

Radical Ring-Opening Reactions : Highly strained polycyclic molecules, such as [3.1.1]propellane, can serve as precursors to bicyclo[3.1.1]heptane systems. The ring-opening of propellane via radical addition reactions allows for the introduction of functional groups at the bridgehead positions, providing a versatile entry point for synthesizing these arene isosteres.

Multi-step Classical Synthesis : Traditional synthetic routes often build the bicyclic core from commercially available starting materials through a sequence of reactions involving cyclization, functional group interconversion, and stereoselective reductions. These routes allow for the introduction of the necessary side chains at specific, predetermined stages of the synthesis. acs.org

Specific Synthetic Considerations for the Dimethano Bridging Moiety

The defining feature of (9,11),(11,12)-Dimethano-txa2 is its carbocyclic core, which replaces the oxygen atom at position 11 and the ether linkage of the native TXA2 with methylene (B1212753) (CH2) groups. This modification imparts significant chemical stability. While specific, detailed synthetic pathways for this compound are not extensively detailed in recent literature, the construction of such carbocyclic analogs, like Carbocyclic Thromboxane A2 (CTA2), provides insight into the synthetic challenges. nih.gov

The key challenge lies in forming the carbon-carbon bonds that create the bicyclo[3.1.1]heptane system while maintaining the correct stereochemical configuration of the two side chains and any hydroxyl groups. The synthesis must precisely control the spatial arrangement of substituents on the ring, as this is crucial for biological activity. The construction typically involves building the bicyclic core first, followed by the sequential and stereocontrolled attachment of the carboxylic acid-bearing alpha-chain and the hydroxylated omega-chain.

Stereochemical Determinants and Their Significance in Thromboxane Analog Design

The interaction between a ligand like a TXA2 analog and its receptor is highly dependent on the three-dimensional shape of the molecule. Stereochemistry—the specific arrangement of atoms in space—is a critical determinant of a molecule's ability to bind to and activate its receptor.

Impact of Stereoisomerism on Ligand Functionality

Even minor changes in stereochemistry can dramatically alter the biological activity of a TXA2 analog, converting a potent agonist into a weak one, an antagonist, or an inert compound. nih.gov For example, studies on difluorinated TXA2 analogs, which retain the native oxygen-containing bicyclic core, demonstrated that only the compound with the natural stereochemistry of the side chains and the 15-hydroxyl group acted as a potent agonist in both platelets and canine saphenous veins. researchgate.net Its stereoisomers, differing in the geometry of the C5-C6 double bond or the orientation of the C15-hydroxyl group, acted as antagonists of platelet aggregation. researchgate.net

Similarly, research on carbocyclic TXA2 mimetics has shown that diastereoisomers with a trans relationship between the two side chains possess potent platelet aggregatory activity, whereas the corresponding cis isomers are only weakly active or inactive. nih.gov This highlights the stringent structural requirements of the receptor's binding pocket.

| Analog Class | Stereoisomer | Observed Biological Activity | Reference |

|---|---|---|---|

| Carbocyclic TXA2 Mimetics | trans side-chain diastereoisomers | Potent platelet aggregatory activity | nih.gov |

| Carbocyclic TXA2 Mimetics | cis side-chain diastereoisomers | Weakly active or inert | nih.gov |

| 10,10-Difluoro-TXA2 Analogs | Natural Stereochemistry (5Z, 15S) | Agonist in platelets and saphenous veins | researchgate.net |

| 10,10-Difluoro-TXA2 Analogs | 15R-epimer | Antagonist of platelet aggregation | researchgate.net |

| 10,10-Difluoro-TXA2 Analogs | 5E-isomer (trans double bond) | Antagonist of platelet aggregation | researchgate.net |

Stereochemical Requirements for Molecular Recognition

Molecular recognition by the thromboxane A2/prostaglandin (B15479496) H2 (TXA2/PGH2) receptor is a highly stereospecific process. The receptor's binding site is chiral and will preferentially bind molecules that have a complementary shape. Kinetic studies of stereoisomers of the TXA2 receptor antagonist S-145 have provided valuable insights into this process. coventry.ac.uknih.gov

Scatchard analysis revealed that while both the (+)- and (-)-isomers of S-145 bind to the same class of receptors, the (+)-isomer has a significantly higher affinity (lower dissociation constant, Kd). coventry.ac.uk Kinetic analysis showed that this difference in affinity is primarily due to a much slower dissociation rate for the more active (+)-isomer. coventry.ac.uk This suggests that the stereochemistry of the (+)-isomer allows for a more stable and prolonged interaction with the receptor, leading to its higher potency. coventry.ac.uk These findings underscore that precise stereochemical complementarity is essential for high-affinity binding and effective ligand functionality at the TXA2 receptor.

Chemical Modifications and Derivatization for Research Applications

To probe the function and structure of the TXA2 receptor, stable analogs like this compound are often chemically modified. These derivatizations create powerful tools for pharmacological research.

Key modifications include:

Fluorination : Replacing hydrogen atoms with fluorine atoms, particularly at the C-10 position, can enhance the chemical stability of TXA2 analogs that retain the oxygen acetal structure. coventry.ac.ukresearchgate.net The synthesis of monofluorinated (10-F-TxA2) and difluorinated (10,10-F2-TxA2) analogs has produced compounds that are thousands of times more stable than native TXA2, allowing for more reliable biological studies. coventry.ac.uknih.gov These fluorinated analogs have proven to be valuable tools for studying receptor signaling. coventry.ac.ukresearcher.life

Radiolabeling : The incorporation of a radioisotope, such as Iodine-125 (¹²⁵I), into the structure of a TXA2 analog creates a radioligand. nih.govnih.gov These radiolabeled molecules are indispensable for receptor binding assays, which are used to quantify the number of receptors in a tissue and to determine the binding affinity of other, non-labeled compounds. nih.gov An example is an analog of dimethano-TXA2 that was modified with an iodinated phenyl group to create a high-affinity radioligand for receptor characterization. nih.gov

Photoaffinity Labeling : This technique involves incorporating a photoreactive group, such as an azido (B1232118) (-N₃) or diazonium group, into the ligand's structure. acs.orgnih.govnih.gov When the photoaffinity label is bound to its receptor and exposed to UV light, the photoreactive group becomes activated and forms a covalent bond with the receptor protein. nih.govnih.gov This permanently attaches a "tag" (often a radioisotope) to the receptor, allowing researchers to identify, isolate, and characterize the receptor protein using techniques like SDS-PAGE. nih.gov Several photoaffinity labels have been synthesized based on a dimethano-bridged TXA2 core structure. nih.govnih.gov

| Modification Type | Functional Group/Isotope | Example Application | Reference |

|---|---|---|---|

| Fluorination | -F, -CF₂ | Increase chemical stability for biological assays | coventry.ac.ukresearchgate.net |

| Radiolabeling | ¹²⁵I | Quantitative receptor binding assays (radioligand) | nih.govnih.gov |

| Photoaffinity Labeling | Azido (-N₃), Diazonium | Covalent labeling and identification of receptor proteins | nih.govnih.gov |

Molecular Mechanisms of Action: Engagement with Thromboxane A2 Receptors Tp Receptors

Thromboxane (B8750289) A2 Receptor (TP) System Architecture

The TP receptor is a critical component of cellular signaling pathways, primarily associated with hemostasis and vascular tone. Its intricate architecture and widespread distribution underscore its physiological importance.

The thromboxane A2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. nih.govnih.govwikipedia.orgnih.gov These receptors are characterized by their structure, which consists of seven transmembrane helices that span the cell membrane. This structural arrangement allows the receptor to detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to a cellular response. Upon binding of an agonist, such as thromboxane A2 or its analogs, the TP receptor undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G proteins, initiating a cascade of signaling events. nih.gov

In humans, the TP receptor exists as two distinct isoforms, designated TPα and TPβ. nih.govwikipedia.orgnih.gov These isoforms arise from the alternative splicing of the same gene, resulting in proteins with identical amino acid sequences for the first 328 residues but differing in their C-terminal cytoplasmic tails. nih.gov The TPα isoform is 343 amino acids in length, while the TPβ isoform is longer, comprising 407 amino acids. nih.gov This structural divergence in the C-terminal domain is significant as it influences the receptor's signaling capabilities and regulation. For instance, both isoforms can couple to the Gq family of G proteins, but they can also exhibit differential coupling to other G proteins, with TPα potentially activating Gs and TPβ activating Gi. nih.gov This differential coupling can lead to varied cellular responses. Furthermore, the distinct C-terminal tails are implicated in differences in receptor desensitization and internalization, with the TPβ isoform undergoing agonist-induced internalization, a process not observed with TPα. nih.gov

TP receptors are widely distributed throughout various tissues and cell types, reflecting their diverse physiological roles. nih.govnih.govnih.gov They are prominently expressed in the cardiovascular system, including on platelets and vascular smooth muscle cells. nih.gov Beyond the vasculature, TP receptors have been identified in the lungs, kidneys, heart, thymus, and spleen. nih.gov Research models have demonstrated their presence in reproductive, immune, and neurological tissues. nih.gov The expression of the two isoforms can also vary between cell types. For example, platelets predominantly express the TPα isoform. nih.gov The broad distribution of TP receptors highlights the systemic potential for effects mediated by ligands that target these receptors.

(9,11),(11,12)-Dimethano-txa2 as a TP Receptor Agonist

This compound functions as an agonist at TP receptors, meaning it binds to and activates the receptor, mimicking the effects of the endogenous ligand, thromboxane A2.

The binding affinity of thromboxane A2 analogs to the TP receptor can be quantified using various radioligand binding assays. These studies often involve the use of a radiolabeled antagonist, such as [125I]PTA-OH, and measuring the ability of a competing ligand, like a TXA2 mimetic, to displace it. The affinity is often expressed as a dissociation constant (Kd) or an inhibitory constant (Ki), with lower values indicating higher affinity.

Studies on compounds structurally related to this compound have provided insights into the binding characteristics of this class of molecules. For instance, in studies using human platelet membranes, the Kd for the binding of a radiolabeled TP antagonist was determined to be in the nanomolar range, suggesting a high-affinity binding site that is believed to be the platelet TXA2/PGH2 receptor. nih.gov The potency of various TXA2 mimetics in displacing this antagonist has been shown to correlate well with their ability to induce platelet aggregation. nih.gov

Below is a table summarizing the binding affinities of various thromboxane A2 receptor ligands from research findings.

| Compound | Receptor/Tissue | Assay Type | Binding Affinity (Kd/Ki) |

| [125I]PTA-OH | Human Platelet Membranes | Scatchard Analysis | Kd: 30 +/- 4 nM nih.gov |

| [125I]PTA-OH | Washed Human Platelets | Scatchard Analysis | Kd: 21 +/- 5 nM nih.gov |

| 10,10-difluoro-TXA2 | Human Platelet Receptor | Displacement Assay | Kd: 100 +/- 30 nM nih.gov |

| (15R)-10,10-Difluoro-TXA2 | Human Platelet Receptor | Displacement Assay | Kd: 280 +/- 60 nM nih.gov |

| (5E)-10,10-difluoro-TXA2 | Human Platelet Receptor | Displacement Assay | Kd: 230 +/- 70 nM nih.gov |

| ONO-11120 | Human Platelets | Radioligand Assay | Ki: 19 +/- 4 nM nih.gov |

| U46619 | Human Platelets | Radioligand Assay | Ki: 17 +/- 3 nM nih.gov |

| Picotamide | Human Platelets | Radioligand Assay | Ki: 1472 +/- 321 nM nih.gov |

This table is for illustrative purposes and includes data for various thromboxane A2 receptor ligands to provide context for binding affinities at the TP receptor.

The interaction of this compound with the TP receptor is characterized by competitive agonism. This means that it competes with other agonists and antagonists for the same binding site on the receptor. The ability of a series of TXA2/PGH2 mimetics to displace a radiolabeled antagonist from its binding site is a hallmark of competitive binding. nih.gov The rank order of potency for this displacement often correlates with the rank order of their biological activity, such as inducing platelet aggregation. nih.gov This competitive interaction is a fundamental aspect of the pharmacology of thromboxane A2 analogs. The binding of these agonists to the TP receptor initiates downstream signaling cascades, leading to physiological responses like platelet activation and smooth muscle contraction. nih.gov The surmountable nature of the blockade by antagonists further supports a competitive mechanism at the receptor level. nih.gov

Intracellular Signaling Cascades Propagated by TP Receptor Activation

Activation of Phospholipase C and Subsequent Intracellular Calcium Mobilization

The interaction of this compound with TP receptors predominantly leads to the activation of the Gq alpha subunit. This, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC). Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a key event in many cellular responses mediated by TP receptor activation, including platelet shape change and aggregation, and smooth muscle contraction. The elevated cytosolic calcium can then activate various calcium-dependent enzymes and proteins, further propagating the signal.

| Signaling Molecule | Role |

| This compound | TP Receptor Agonist |

| TP Receptor | G protein-coupled receptor |

| Gq protein | Transducer protein |

| Phospholipase C (PLC) | Effector enzyme |

| PIP2 | Substrate for PLC |

| IP3 | Second messenger, triggers Ca2+ release |

| DAG | Second messenger, activates PKC |

| Ca2+ | Second messenger, activates various cellular processes |

Modulation of RhoA Signaling Pathway

In addition to Gq, TP receptors also couple to the G12/13 family of G proteins. Activation of G12/13 by this compound initiates the RhoA signaling pathway. This pathway involves the activation of the small GTPase RhoA, which in turn activates Rho-associated coiled-coil containing protein kinase (ROCK).

The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and contraction. In vascular smooth muscle cells, this pathway is a major contributor to vasoconstriction induced by TP receptor agonists. In platelets, RhoA signaling is involved in the shape change that precedes aggregation.

Activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2 and p38MAPK

TP receptor activation by agonists such as this compound can also lead to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs). The two major MAPK pathways implicated in TP receptor signaling are the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the p38 MAPK pathways.

The activation of these MAPK cascades can be initiated through various upstream signals, including those originating from PLC/PKC and RhoA pathways. Once activated, ERK1/2 and p38 MAPK can phosphorylate a wide range of substrates, including transcription factors, leading to changes in gene expression that can influence cellular processes like proliferation, differentiation, and inflammation. For instance, in vascular smooth muscle cells, MAPK activation is linked to the proliferative effects of TP receptor stimulation.

Regulation of Cyclic Nucleotide Metabolism (e.g., cAMP)

The signaling pathways initiated by this compound through TP receptors can also interact with and modulate the levels of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP). While TP receptor activation is not directly linked to the adenylyl cyclase/cAMP pathway in the same way as some other GPCRs, there is evidence of crosstalk.

In some cellular contexts, TP receptor activation can lead to an inhibition of adenylyl cyclase activity, resulting in decreased intracellular cAMP levels. Since cAMP is generally an inhibitory signal in platelets and vascular smooth muscle cells, a reduction in its concentration can potentiate the pro-aggregatory and vasoconstrictive effects of TP receptor agonists. Conversely, in other scenarios, complex interactions between signaling pathways might lead to localized changes in cAMP levels.

Structure-Activity Relationship (SAR) Studies for TP Receptor Agonism

Identification of Key Structural Features Dictating Agonist Efficacy

The development of stable TXA2 analogs like this compound has been crucial for understanding the structural requirements for TP receptor agonism. Structure-activity relationship (SAR) studies have revealed several key molecular features that are critical for high-affinity binding and potent activation of the TP receptor.

The general structure of prostanoids, including the cyclopentane (B165970) ring and two side chains (alpha and omega), forms the basic scaffold. For potent agonism, specific stereochemistry and modifications are necessary:

Carboxylic Acid Group: The terminal carboxylic acid group on the alpha-chain is essential for activity, as it is believed to interact with a key residue in the receptor's binding pocket.

15-Hydroxyl Group: The hydroxyl group at the C-15 position of the omega-chain is a critical determinant of agonist activity. Its stereochemistry is also important.

Endoperoxide Bridge Mimic: In stable analogs like this compound, the unstable endoperoxide bridge of TXA2 is replaced by more stable structures. The nature of this replacement significantly influences the compound's potency and efficacy. The dimethano bridge in this compound serves to mimic the conformation of the natural ligand, allowing for effective receptor activation.

Omega-Chain Modifications: Modifications to the omega-chain can also impact activity. For example, the length and saturation of this chain can influence both binding affinity and agonist efficacy.

Comparative Analysis with Other Synthetic Thromboxane A2 Mimetics (e.g., U46619, STA2)

The molecular action of (9,11),(11,12)-Dimethano-thromboxane A2 derivatives at the Thromboxane A2 receptor (TP receptor) is best understood by comparing their activity with that of well-characterized synthetic Thromboxane A2 (TXA2) mimetics, such as U46619 and STA2. A key distinction lies in their fundamental mechanism of interaction with the receptor: while U46619 and STA2 are potent agonists that activate the receptor, specific dimethano-TXA2 analogues function as competitive antagonists that block it.

One such antagonist is the derivative 9,11-Dimethylmethano-11,12-methano-16-(3-iodo-4-hydroxyphenyl)-13,14-dihydro-13-aza-15αβ-ω-tetranor-TXA2, also known as I-PTA-OH. This compound competitively antagonizes the aggregation of human platelets induced by TXA2 mimetics nih.gov. Its action is to occupy the receptor binding site without initiating the conformational changes necessary for signal transduction, thereby preventing the physiological effects mediated by natural ligands like TXA2 or synthetic agonists.

In contrast, U46619 and STA2 are stable TXA2 analogues designed to mimic the action of endogenous TXA2. They bind to and activate TP receptors, which are G protein-coupled receptors (GPCRs), initiating downstream signaling cascades researchgate.netpnas.org. This activation leads to classic TXA2-mediated responses, including platelet shape change, aggregation, and smooth muscle contraction nih.govnih.gov.

Receptor Binding Affinity

The interaction of these compounds with the TP receptor can be quantified by their binding affinity. Studies measuring the dissociation constant (Kd) or inhibition constant (Ki) reveal the concentration required to occupy 50% of the receptors. A lower value indicates a higher binding affinity.

Data from various binding assays show that the antagonist I-PTA-OH binds with high affinity. A Schild analysis of its inhibitory effect on U46619-induced platelet aggregation yielded a Kd of 8 nM, while Scatchard analysis of direct binding showed a Kd of approximately 21 nM nih.gov.

Among the agonists, STA2 has been shown to have a higher affinity for TP receptors than U46619 in certain tissues nih.gov. Competitive binding studies in rabbit platelet membranes demonstrated a Ki of 9.25 nM for STA2, whereas U46619 had a Ki of 43.7 nM, indicating a nearly five-fold higher affinity for STA2 in this system nih.gov.

| Compound | Mechanism of Action | Binding Affinity Constant | Value (nM) | Tissue/Cell Type | Source |

|---|---|---|---|---|---|

| I-PTA-OH (this compound derivative) | Antagonist | Kd | 8 | Human Platelets | nih.gov |

| I-PTA-OH (this compound derivative) | Antagonist | Kd | 21 ± 5 | Human Platelets | nih.gov |

| STA2 | Agonist (Mimetic) | Ki | 9.25 | Rabbit Platelet Membranes | nih.gov |

| U46619 | Agonist (Mimetic) | Ki | 43.7 | Rabbit Platelet Membranes | nih.gov |

| U46619 | Agonist (Mimetic) | Kd | 129.8 | Rabbit Platelets | nih.gov |

Functional Activity and Potency

The functional consequence of receptor binding differs starkly between these compounds. The agonists U46619 and STA2 produce measurable physiological responses, and their potency is often expressed as the half-maximal effective concentration (EC50).

U46619 is a potent inducer of platelet activation, but its effects are biphasic. It causes platelet shape change at very low concentrations (EC50 of 0.013 µM or 13 nM), while significantly higher concentrations are required to induce full aggregation (EC50 of 0.58 µM or 580 nM) nih.gov. This suggests that different signaling thresholds or pathways may be involved in these distinct cellular responses. Studies show that U46619 potently stimulates TP receptor-mediated responses, activating downstream signaling molecules like ERK-1 and ERK-2 nih.gov.

STA2 is also a potent agonist. In comparative studies, STA2 induced a significantly greater increase in the extravasation of Evans blue dye (a measure of microvascular leakage) in guinea pig airways compared to U46619, despite causing a less pronounced increase in lung resistance jci.org. This indicates that while both mimetics act on the same receptor, they can produce quantitatively different physiological outcomes.

The functional activity of the antagonist I-PTA-OH is defined by its ability to block the effects of agonists. Its potency as an inhibitor directly correlates with its high binding affinity, effectively preventing agonists like U46619 from activating the receptor and triggering platelet aggregation nih.gov.

| Compound | Functional Role | Parameter | Value (µM) | Effect | System | Source |

|---|---|---|---|---|---|---|

| I-PTA-OH (this compound derivative) | Antagonist | Kd | 0.008 | Inhibition of U46619-induced platelet aggregation | Human Platelets | nih.gov |

| U46619 | Agonist (Mimetic) | EC50 | 0.013 | Platelet Shape Change | Rabbit Platelets | nih.gov |

| U46619 | Agonist (Mimetic) | EC50 | 0.58 | Platelet Aggregation | Rabbit Platelets | nih.gov |

| STA2 | Agonist (Mimetic) | Causes significant airway microvascular leakage and airflow obstruction, with greater effect on leakage compared to U46619 jci.org. |

Biological Activities and Cellular Responses of 9,11 , 11,12 Dimethano Txa2 in Research Models

Investigation of Platelet Activation and Aggregation

(9,11),(11,12)-Dimethano-txa2 and its related analogues are potent activators of platelets, initiating a cascade of events that culminates in aggregation. This process is a key component of hemostasis and thrombosis.

Stable TXA2 analogues are widely used to induce platelet aggregation in laboratory settings. When added to preparations of washed human platelets or platelet-rich plasma, these compounds reliably cause platelets to clump together. This response is concentration-dependent and serves as a standard model for studying the mechanisms of platelet activation. For instance, the TXA2 mimetic U-46619 is a potent inducer of platelet aggregation. pharmacologyeducation.org The activation of the thromboxane (B8750289) prostanoid (TP) receptor by these agonists is a primary trigger for the aggregation cascade. nih.gov TXA2 itself is a powerful inducer of platelet activation and amplifies the aggregation response initiated by other stimuli like thrombin or epinephrine. pharmacologyeducation.org

| TXA2 Analogue | Model | Effect | Potency (EC50) |

|---|---|---|---|

| Thromboxane A2 (TXA2) | Platelet-Rich Plasma | Initiates Aggregation | 66 ± 15 nM pharmacologyeducation.org |

| Prostaglandin (B15479496) H2 (PGH2) | Platelet-Rich Plasma | Initiates Aggregation | 2.5 ± 1.3 µM pharmacologyeducation.org |

| Thromboxane A2 (TXA2) | Washed Platelets | Initiates Aggregation | 163 ± 21 nM pharmacologyeducation.org |

| Prostaglandin H2 (PGH2) | Washed Platelets | Initiates Aggregation | 45 ± 2 nM pharmacologyeducation.org |

A primary response of platelets to activation by TXA2 analogues is a rapid change in shape. nih.gov The resting, discoid platelet transforms into a spherical shape with extended pseudopods. This morphological alteration is one of the initial steps in platelet activation, preceding aggregation and degranulation. wikipedia.org Research using TXA2 mimetics like U46619 has demonstrated that platelet shape change can be mediated by different receptor-effector systems than those controlling aggregation and secretion. nih.gov Studies have shown that even when aggregation is blocked, the shape change response can remain largely intact, suggesting distinct signaling pathways are involved. nih.gov

The effects of this compound analogues are mediated through the thromboxane A2/prostaglandin H2 receptor (TP receptor). This is demonstrated by the ability of specific TP receptor antagonists to block their actions. For example, the vasoconstriction induced by the analogue 9,11-epithio-11,12-methano-thromboxane A2 (STA2) can be inhibited by the thromboxane antagonist ONO-3708. nih.gov Similarly, antagonists can competitively displace radiolabeled TXA2 analogues from their binding sites on platelets. nih.govnih.gov

Antiplatelet agents like aspirin (B1665792) work by inhibiting the cyclooxygenase-1 (COX-1) enzyme, thereby preventing the synthesis of prostaglandin H2, the precursor to TXA2. wikipedia.orgmdpi.com While aspirin effectively blocks the production of endogenous TXA2, it does not prevent the action of synthetic, stable analogues like this compound, which directly activate the TP receptor. pharmacologyeducation.org This makes these analogues valuable for studying receptor-level interactions and for investigating platelet activation pathways that are independent of endogenous TXA2 synthesis. The development of drugs that combine TP receptor antagonism with thromboxane synthase inhibition has been a strategy to more completely block this pathway. bioworld.com

| Antagonist | TXA2 Mimetic | Effect | Potency (pA2 value) |

|---|---|---|---|

| ONO-3708 | STA2 | Inhibition of Contraction | Not Reported nih.gov |

| GR32191 | U-46619 | Antagonism of Aggregation | ~8.2 nih.gov |

| [125I]PTA-OH | U46619 | Competitive Antagonism of Aggregation | 8.08 nih.gov |

Effects on Smooth Muscle Contraction

Activation of TP receptors on smooth muscle cells by TXA2 analogues leads to cellular contraction, resulting in the constriction of blood vessels and airways.

Thromboxane A2 is a potent vasoconstrictor. nih.govwikipedia.org Its stable analogues reliably induce contraction in isolated vascular smooth muscle preparations from various sources, including rabbit coronary arteries and canine saphenous veins. nih.govnih.gov The analogue STA2, for instance, has been shown to be a powerful vasoconstrictor of coronary arteries. nih.gov This contractile activity is a direct result of TP receptor activation on vascular smooth muscle cells, which triggers an influx of calcium ions and leads to muscle contraction. nih.gov Studies have indicated that an imbalance between the vasoconstrictor TXA2 and the vasodilator prostacyclin plays a role in the pathology of pulmonary hypertension. mdpi.com

In addition to its effects on vascular tissue, TXA2 and its analogues cause the contraction of other types of smooth muscle. This includes bronchial smooth muscle, where contraction leads to bronchoconstriction. nih.gov The contractile response to TP receptor activation has also been observed in intestinal, uterine, and urinary bladder muscles. nih.gov This broad activity highlights the widespread distribution of TP receptors and the importance of the thromboxane pathway in regulating smooth muscle tone throughout the body.

Influence on Cardiac Muscle Function and Inotropic Effects

The influence of this compound and its analogues on cardiac muscle function is complex, with research pointing towards significant effects on coronary vasculature that secondarily impact myocardial performance. Direct inotropic effects on cardiac muscle cells appear to be limited.

In studies using buffer-perfused ischemic rat hearts, the TXA2 mimetic U-46619 was observed to decrease coronary flow and cardiac function. This reduction in contractile function was largely attributed to the potent vasoconstrictor effects of the compound, leading to diminished blood supply to the myocardium nih.gov. Despite these cardiodepressant effects secondary to reduced flow, U-46619 also demonstrated some beneficial actions, such as reducing the release of lactate (B86563) dehydrogenase (LDH) during ischemia, an indicator of cell damage nih.gov. Receptor binding studies have suggested a low density of TXA2 receptors in myocytes themselves, further supporting the notion that the primary cardiac effects of these mimetics are mediated through the coronary vasculature nih.gov.

Further research on isolated rat ventricular muscle preparations showed that a TXA2 receptor antagonist, ICI 192,605, did not affect the ability of the 5-HT2 antagonist ICI 170,809 to prolong the effective refractory period nih.gov. This suggests that the electrophysiological properties of the cardiac muscle are not directly modulated by the TXA2 receptor pathway under these experimental conditions nih.gov. The combined findings indicate that while TXA2 mimetics profoundly affect the heart, these effects are predominantly a consequence of their potent action on coronary smooth muscle rather than a direct inotropic effect on cardiomyocytes.

Modulation of Bone Metabolism and Osteoclastogenesis

Thromboxane A2 analogues have been identified as potent modulators of bone cell activity, specifically stimulating bone resorption and the formation of osteoclasts, the cells responsible for bone breakdown.

In Vitro Stimulation of Bone Resorption

Stable TXA2 analogues have been shown to directly stimulate the resorption of bone in laboratory settings. One such analogue, 9,11-epithio-11,12-methanothromboxane A2 (STA2), was found to stimulate the release of 45Ca from prelabelled mouse calvariae in a time- and dose-dependent manner. This effect was comparable to that of prostaglandin E2 (PGE2), a well-established agent of bone resorption. The bone-resorbing activity of STA2 was inhibited by the TXA2 antagonist ONO-3708, confirming the involvement of the TXA2 receptor nih.gov.

Induction of Osteoclast-like Cell Formation in Cell Cultures

In addition to stimulating the activity of mature osteoclasts, TXA2 mimetics also promote the formation of new osteoclast-like cells from their precursors. When mouse marrow cells were cultured with STA2 for 8 days, a dose-dependent increase in the formation of osteoclast-like multinucleated cells was observed nih.gov. Similarly, another stable TXA2 analogue, carbocyclic TXA2 (CTXA2), was shown to induce the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells in murine bone marrow cultures. This process was found to be dependent on the presence of stromal cells and occurred via a RANKL-dependent pathway, a critical signaling pathway in osteoclastogenesis nih.gov.

Induction of Osteoclast-like Cell Formation by TXA2 Analogs

| Compound | Model System | Key Finding | Mechanism | Reference |

|---|---|---|---|---|

| 9,11-epithio-11,12-methanothromboxane A2 (STA2) | Mouse marrow culture | Dose-dependent increase in osteoclast-like multinucleated cells. | Direct stimulation of precursor differentiation. | nih.gov |

| Carbocyclic TXA2 (CTXA2) | Murine bone marrow culture | Induces formation of TRAP-positive multinucleated cells. | Requires stromal cells; RANKL-dependent pathway. | nih.gov |

Other Preclinical Investigations Utilizing this compound or Closely Related Mimetics as Research Probes

The utility of stable TXA2 analogues extends to various other areas of preclinical research, including neurotransmission and endothelial cell biology.

Impact on Adrenergic Neurotransmission

Research has demonstrated that TXA2 mimetics can enhance the signaling of the adrenergic nervous system. In the rabbit-isolated portal vein, the TXA2 analogues U46619 and carbocyclic thromboxane A2 (cTA2) were found to potentiate the force generation in response to low-frequency electrical stimulation nih.gov. This enhancement was blocked by the TXA2 receptor antagonist SQ29548. The study revealed that these mimetics augmented the release of the neurotransmitter norepinephrine (B1679862) from adrenergic nerves, suggesting a prejunctional site of action. The direct contractile effect of the mimetics on the smooth muscle was less potent than their ability to enhance the neural response, indicating that modulation of neurotransmission may be a significant physiological action of TXA2 in the vasculature nih.gov.

Role in Endothelial Cell Biology

The endothelium plays a crucial role in vascular health, and its function is significantly influenced by TXA2 receptor activation. The TXA2 mimetic U46619 has been used extensively as a research probe in this context. Studies have shown that activation of the TXA2 receptor can modulate the expression of adhesion molecules. For instance, in vascular smooth muscle cells, U46619 enhanced the interleukin-1β–induced expression of vascular cell adhesion molecule-1 (VCAM-1), which in turn increased the adhesion of monocytes ahajournals.org. This highlights a pro-inflammatory role for TXA2 signaling in the vessel wall.

Furthermore, the endothelium itself modulates the vascular response to TXA2 mimetics. In rat pulmonary arteries, the contractile response to U46619 was found to be mediated by distinct signaling pathways depending on the presence or absence of the endothelium nih.gov. In another area of research, U-46619 was shown to improve the efficiency of differentiating human induced pluripotent stem cells into endothelial cells, suggesting a role for TXA2 signaling in vascular development and regeneration nih.gov.

Effects of TXA2 Mimetics on Adrenergic Neurotransmission and Endothelial Biology

| Compound | Research Area | Model System | Observed Effect | Reference |

|---|---|---|---|---|

| U46619, Carbocyclic TXA2 | Adrenergic Neurotransmission | Rabbit isolated portal vein | Enhanced force generation and norepinephrine release. | nih.gov |

| U46619 | Endothelial Cell Biology | Vascular smooth muscle cells | Enhanced IL-1β–induced VCAM-1 expression and monocyte adhesion. | ahajournals.org |

| U46619 | Endothelial Cell Biology | Rat pulmonary arteries | Contractile response modulated by the presence of endothelium. | nih.gov |

| U-46619 | Endothelial Cell Biology | Human induced pluripotent stem cells | Improved differentiation efficiency into endothelial cells. | nih.gov |

Application in Experimental Models of Disease Pathophysiology (e.g., select aspects of diabetic complications, ischemic events where TXA2 is implicated)

The stable thromboxane A2 (TXA2) analog, this compound, also known as U-46619, serves as a critical tool in elucidating the pathophysiology of diseases where TXA2 is implicated. wikipedia.org As a potent thromboxane prostanoid (TP) receptor agonist, it mimics the biological actions of the highly unstable endogenous TXA2, allowing for controlled experimental investigation into its roles in various disease models, particularly ischemic events and diabetic complications. wikipedia.orgmedchemexpress.com

Ischemic Events

The involvement of TXA2 in myocardial ischemia is a significant area of research, as it is a potent vasoconstrictor and promoter of platelet aggregation. biodatacorp.comabcam.com U-46619 has been extensively used in experimental models to simulate and study the direct effects of TXA2 receptor activation during ischemic and reperfusion injury.

In studies using buffer-perfused ischemic rat hearts, U-46619 demonstrated complex actions. Administration of the compound reduced coronary flow and cardiac function both before and after an ischemic event. nih.govkarger.com This decrease in contractile function was observed to be secondary to the reduction in coronary blood flow. nih.govkarger.com Paradoxically, despite these effects, U-46619 was found to have some beneficial effects, such as reducing the release of lactate dehydrogenase (LDH), an indicator of cell damage, and decreasing contracture during ischemia. nih.govkarger.com This protective effect was linked to a significant increase in the production of prostacyclin, a vasodilator and inhibitor of platelet aggregation. nih.govkarger.com The vasoconstrictor and cardiodepressant effects of U-46619 were not reversed by the cyclo-oxygenase inhibitor meclofenamate, but its beneficial effect on LDH release was. nih.govkarger.com

At the cellular level, U-46619 has been shown to alter calcium dynamics in isolated neonatal rat ventricular myocytes. nih.gov It induces a concentration-dependent increase in basal and peak intracellular calcium concentrations, which is a receptor-mediated process. nih.gov This leads to an accumulation of calcium in the sarcoplasmic reticulum, enhancing cytosolic calcium during excitation-contraction coupling. nih.gov These alterations in calcium handling provide a potential cellular mechanism for the detrimental actions of TXA2 during myocardial ischemia and reperfusion. nih.gov

Table 1: Effects of U-46619 in an Ischemic Rat Heart Model

| Parameter Measured | Effect of U-46619 (0.01-1.0 µM) | Associated Findings | Citation |

|---|---|---|---|

| Coronary Flow | Decreased | Contributes to reduced cardiac function. | nih.govkarger.com |

| Cardiac Function | Decreased | Appears secondary to the reduction in coronary flow. | nih.govkarger.com |

| Lactate Dehydrogenase (LDH) Release | Reduced | Indicates a beneficial, cardioprotective effect. | nih.govkarger.com |

| Ischemia-induced Contracture | Reduced | Suggests a protective role in mitigating ischemic damage. | nih.govkarger.com |

| Prostacyclin Production | Significantly Increased | This effect is thought to mediate the beneficial reduction in LDH release. | nih.govkarger.com |

| Intracellular Calcium Transients | Increased | Leads to calcium accumulation in the sarcoplasmic reticulum in cardiomyocytes. | nih.gov |

Diabetic Complications

Thromboxane A2 is increasingly recognized as a key mediator in the pathogenesis of diabetic complications, particularly diabetic nephropathy. nih.govnih.gov Platelets from patients with diabetes mellitus have been shown to produce more TXA2. nih.gov Studies using animal models of diabetes have demonstrated that increased TXA2 activity contributes to the progression of renal injury. While direct administration of agonists like U-46619 in these specific long-term models is less common, the use of TXA2 synthase inhibitors and receptor antagonists has provided strong evidence for the role of the TXA2 pathway.

In a rat model of type 2 diabetes (Otsuka Long-Evans Tokushima Fatty strain), urinary excretion of TXA2 metabolites was significantly increased, correlating with the progression of proteinuria. nih.gov Treatment with a TXA2 synthase inhibitor, OKY-046, prevented this increase, decreased proteinuria, reduced the formation of intraglomerular thrombi, and lowered the score for glomerulosclerosis. nih.gov This suggests that agonism of the TP receptor, as would be induced by U-46619, is a key driver of these pathological changes.

Similarly, in streptozotocin-induced diabetic rats, administration of OKY-046 significantly lowered urinary protein excretion and resulted in a thinner glomerular basement membrane compared to untreated diabetic rats. nih.gov These findings collectively indicate that activation of the TXA2 pathway plays a critical role in the development and progression of diabetic nephropathy. nih.govnih.gov Therefore, U-46619 is a valuable research tool for investigating the specific cellular mechanisms, such as mesangial cell contraction and extracellular matrix production, that are triggered by TP receptor activation in the diabetic kidney.

Table 2: Effects of Thromboxane A2 Pathway Modulation in Experimental Diabetic Nephropathy

| Experimental Model | Intervention | Key Findings | Implication for TXA2/TP Receptor Agonism | Citation |

|---|---|---|---|---|

| Type 2 Diabetic Rats (Otsuka Long-Evans Tokushima Fatty) | TXA2 Synthase Inhibitor (OKY-046) | Prevented increased urinary TXA2 metabolites; Decreased proteinuria; Reduced intraglomerular thrombi and glomerulosclerosis. | Agonism contributes to proteinuria and glomerular injury. | nih.gov |

| Streptozotocin-induced Diabetic Rats | TXA2 Synthase Inhibitor (OKY-046) | Significantly decreased urinary protein excretion; Reduced thickness of the glomerular basement membrane. | Agonism promotes glomerular basement membrane thickening and protein leakage. | nih.gov |

Research Methodologies and Analytical Techniques Applied to 9,11 , 11,12 Dimethano Txa2 Studies

In Vitro Experimental Design and Models

In vitro models are fundamental to understanding the mechanisms of action of (9,11),(11,12)-Dimethano-txa2 derivatives. These controlled experimental systems enable researchers to study specific biological responses, from platelet function to tissue contractility and receptor-level interactions, without the complexities of a whole-organism model.

Platelet aggregometry is a key technique used to assess the functional consequences of TXA2 receptor modulation. In these assays, derivatives of this compound are used as competitive antagonists to probe the role of TXA2 in platelet activation and aggregation. Studies have demonstrated that these compounds can competitively antagonize platelet aggregation induced by TXA2/PGH2 mimetics such as U46619. nih.gov The potency of a series of TXA2/PGH2 antagonists, including those with the dimethano-TXA2 core, as inhibitors of platelet aggregation shows a strong positive correlation with their ability to inhibit radioligand binding to the platelet TXA2/PGH2 receptor. nih.govnih.gov This correlation underscores the direct link between receptor occupancy by these antagonists and their functional anti-aggregatory effect. nih.govnih.gov

These functional assays provide evidence that the interaction of TXA2/PGH2 with its receptor directly stimulates platelet shape change, a critical early step in activation, independent of secreted ADP. nih.gov The maintenance of this shape change response requires the continued occupation of the TXA2/PGH2 receptor, a process that can be blocked by dimethano-TXA2-related antagonists. nih.gov

Isolated organ bath techniques are employed to investigate the effects of this compound derivatives on smooth muscle tissues. These experiments typically involve mounting strips of tissue, such as blood vessels, in a temperature-controlled bath containing a physiological salt solution. The contractile responses of the tissue to various agents are then measured.

For instance, studies on rabbit coronary artery strips have utilized this method to explore the mechanisms of vasoconstriction. nih.gov In such experiments, a stable TXA2 mimetic is used to induce contraction. A TXA2 antagonist with a dimethano-TXA2 structure, ONO-3708, has been shown to inhibit this induced contraction, confirming that the effect is mediated through the TXA2 receptor. nih.gov These studies also reveal that TXA2 receptor activation can lead to vasoconstriction through mechanisms involving both voltage-dependent and receptor-dependent calcium influx. nih.gov TXA2 is known to be a potent contractor of various smooth muscles, including those in the vasculature, bronchi, and intestines. nih.gov

Radioligand binding assays are a cornerstone for characterizing the TXA2/PGH2 receptor. These assays use a radiolabeled compound—often an iodinated derivative of the this compound structure like [125I]PTA-OH—to directly study the binding interaction with the receptor. nih.govnih.gov

In these experiments, membranes prepared from cells expressing the receptor, such as human platelets, are incubated with the radioligand. The binding is shown to be saturable, displaceable, and dependent on protein concentration. nih.gov Through Scatchard analysis of equilibrium binding data, key receptor parameters can be determined. nih.govnih.gov

| Parameter | Value | Cell/Tissue Source | Reference |

| Kd (Dissociation Constant) | 30 +/- 4 nM | Human Platelet Membranes | nih.gov |

| Bmax (Max. Binding Sites) | 1.8 +/- 0.3 pmol/mg protein | Human Platelet Membranes | nih.gov |

| Kd (Dissociation Constant) | 21 +/- 5 nM | Washed Human Platelets | nih.gov |

| Bmax (Max. Binding Sites) | 2530 +/- 380 sites/platelet | Washed Human Platelets | nih.gov |

Competition binding assays are also performed, where the ability of unlabeled TXA2 analogs and antagonists to displace the radioligand is measured. The potencies of various compounds in displacing the radioligand correlate well with their functional activities in platelet aggregation assays, validating that the identified binding site is the pharmacologically relevant TXA2/PGH2 receptor. nih.govnih.gov

Cell-based assays are used to explore the cellular consequences of TXA2 receptor activation and antagonism. The TXA2 receptor (TP receptor) is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gq and G12/G13 proteins. nih.gov This coupling initiates a cascade of intracellular signaling events.

Studies using human washed platelets have shown that stable TXA2 analogs cause the activation of Protein Kinase C (PKC) and myosin light chain (MLC) kinase, judged by the phosphorylation of their respective substrates. nih.gov These downstream effects can be blocked by TXA2 receptor antagonists. Such assays are crucial for dissecting the signaling pathways that link receptor activation to cellular responses like platelet degranulation, shape change, and aggregation. wikipedia.org

Biochemical and Molecular Approaches

Biochemical and molecular techniques allow for the direct measurement of intracellular molecules that change in response to TXA2 receptor signaling, providing a more detailed view of the mechanisms initiated by receptor activation.

Activation of the TXA2 receptor via the Gq protein pathway stimulates phospholipase C (PLC). nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C. nih.gov

The effect of TXA2 analogs on intracellular free Ca2+ concentration ([Ca2+]i) has been quantified in isolated rat colonic crypt cells using laser confocal microscopy. nih.gov In these studies, a stable TXA2 analog was found to increase [Ca2+]i in a concentration-dependent manner. This increase was characterized by an initial transient peak followed by a sustained plateau phase. nih.gov This effect was completely blocked by selective TXA2 receptor antagonists, confirming the specificity of the response. nih.gov

| Phase of Ca2+ Increase | EC50 Value | Cell Type | Reference |

| Peak Phase | 1 nM | Rat Colonic Crypt Cells | nih.gov |

| Plateau Phase | 32 nM | Rat Colonic Crypt Cells | nih.gov |

These biochemical approaches are critical for understanding how this compound derivatives modulate the second messenger systems that are fundamental to the physiological actions of TXA2.

Analysis of Protein Expression and Subcellular Localization of TP Receptors and Signaling Components

The biological effects of thromboxane (B8750289) A2 (TXA2) mimetics like this compound are mediated through the T prostanoid (TP) receptor, a G protein-coupled receptor (GPCR). nih.govnih.gov Understanding the expression and location of these receptors is fundamental to elucidating the compound's mechanism of action. TP receptors are expressed in a wide array of tissues, including platelets, vascular smooth muscle and endothelial cells, lungs, and kidneys. nih.gov In humans, the receptor exists as two primary isoforms, TPα and TPβ, which arise from differential mRNA splicing of the same gene. nih.govnih.govreactome.org While both isoforms are expressed in most tissues, TPα is the exclusive form found in platelets. nih.govreactome.org

Methodologies to study these receptors often involve radioligand binding assays to determine their distribution within cells. One such study investigated the subcellular localization of the TXA2/prostaglandin (B15479496) H2 receptor binding site in human platelets using a specific radiolabeled antagonist. nih.gov Platelet subcellular fractions were prepared and identified using enzymatic markers for the plasma membrane, endoplasmic reticulum (referred to as the dense tubular system in platelets), mitochondria, and other components. nih.gov The study found that the binding sites for the TXA2 receptor were significantly co-enriched with markers for the plasma membrane and the dense tubular system, suggesting the receptor is localized in these areas. nih.gov Binding sites were not found to be co-enriched with markers for mitochondria, granules, or cytoplasmic constituents. nih.gov

The major signaling route for the TP receptor involves coupling to Gq and G12/G13 proteins. nih.govresearchgate.net Activation of Gq stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). nih.govreactome.orgresearchgate.net Coupling to G12/G13 leads to the activation of RhoGTPase nucleotide exchange factors (RhoGEFs). nih.gov

| Subcellular Fraction | Binding Site Density (Bmax; pmol/mg protein) | Dissociation Constant (Kd; nM) | Key Finding |

|---|---|---|---|

| Lysate | 4.1 +/- 1.7 | 49 +/- 11 | Baseline measurement for whole platelet lysate. nih.gov |

| Plasma Membrane | Co-enriched (4.5 +/- 0.66 fold) | Not significantly different from lysate | High concentration of receptors found in this fraction. nih.gov |

| Dense Tubular System (ER) | Co-enriched (2.4 +/- 0.4 fold) | Not significantly different from lysate | Significant concentration of receptors found in this fraction. nih.gov |

| Mitochondria | Not co-enriched | Not significantly different from lysate | Receptors are not primarily located in mitochondria. nih.gov |

| Granules | Not co-enriched | Not significantly different from lysate | Receptors are not primarily located in storage granules. nih.gov |

| Cytosol | Not co-enriched | Not significantly different from lysate | Receptors are not primarily located in the cytoplasm. nih.gov |

Gene Expression Profiling Related to TP Receptor Signaling

The two TP receptor isoforms, TPα and TPβ, are encoded by a single gene in humans, the TBXA2R gene, located on chromosome 19. wikipedia.orgnih.gov Despite originating from the same gene, their expression is regulated by distinct promoters, leading to differential tissue expression and potential for varied physiological roles. nih.gov Promoter 1 (Prm1) regulates the expression of TPα, while Promoter 3 (Prm3) regulates TPβ expression. nih.gov

Gene expression profiling studies have identified specific transcription factors that bind to these promoter regions to control the expression of each isoform. This differential regulation provides a genetic basis for the varying levels of TPα and TPβ observed in different physiological and pathological states. nih.gov For instance, analysis of prostate cancer tissues has revealed that the expression of TPβ is significantly increased in cancerous tissue compared to benign tissue and correlates with increasing tumor grade. nih.gov This altered expression has been linked to changes in CpG methylation of the TBXA2R gene. nih.gov

| Receptor Isoform | Regulating Promoter | Key Transcriptional Regulators |

|---|---|---|

| TPα | Prm1 | NF-E2, Sp1, GATA-1, Ets-1, WT-1/Egr1 nih.gov |

| TPβ | Prm3 | cFos/cJun, Oct-1/-2 nih.gov |

Use in Preclinical Animal Models as a Pharmacological Tool

Stable analogues of the highly unstable Thromboxane A2, such as this compound and related compounds, are invaluable pharmacological tools in preclinical animal models. These stable mimetics allow researchers to investigate the physiological and pathophysiological roles of TP receptor activation in a controlled manner.

These compounds have been utilized across various animal models to probe the function of the TXA2-TP signaling axis in different biological systems. For example, a stable TXA2 analogue, 9,11-epithio-11,12-methanothromboxane A2 (STA2), was used in mouse marrow cultures to demonstrate that TP receptor activation stimulates bone resorption and the formation of osteoclast-like cells. nih.gov In vascular research, TXA2 mimetics and antagonists have been applied to tissues such as the canine saphenous vein to characterize the pharmacological properties of vascular TP receptors and to differentiate them from platelet receptors. nih.goviaea.org Furthermore, in a rat model of thrombosis induced by ferric chloride, a dual thromboxane synthase inhibitor and receptor antagonist demonstrated significant antithrombotic activity, highlighting the therapeutic potential of targeting this pathway. bioworld.com The use of TP-deficient mice has also been instrumental in studying the role of this signaling pathway in the immune system. wikipedia.org

| Animal Model | Compound Type Used | Biological System Investigated | Key Finding |

|---|---|---|---|

| Mouse | Stable TXA2 Agonist (STA2) | Bone Metabolism | TP receptor activation stimulates bone resorption and osteoclast formation. nih.gov |

| Canine | TXA2 Mimetics and Antagonists | Vascular Physiology | Characterized pharmacological differences between TP receptors in platelets and blood vessels. nih.goviaea.org |

| Rat | Dual TX Receptor Antagonist/Synthase Inhibitor | Thrombosis | Inhibition of the TXA2 pathway reduces thrombus formation. bioworld.com |

| Rabbit | Antithromboxane/NO Donor | Platelet Aggregation | A dual-action compound inhibited platelet aggregation and TXA2 synthesis. bioworld.com |

Future Directions and Emerging Research Avenues in this compound Studies

The study of the stable thromboxane A2 analog, this compound, and its interaction with the thromboxane A2 receptor (TP receptor) continues to be a fertile ground for research, with several key avenues poised to yield significant advancements in our understanding of physiology and the development of novel therapeutics. As a potent tool for probing TP receptor function, future research on this compound and similar analogs is branching into more nuanced and complex areas of signal transduction, structural biology, and pharmacology.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (9,11),(11,12)-Dimethano-txa2, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cycloaddition or ring-closing metathesis, to construct the dimethano bridge. Optimization requires systematic variation of catalysts (e.g., Grubbs catalysts for metathesis), solvents, and reaction temperatures. Purification via preparative HPLC or recrystallization should be validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity. Yield improvements may involve kinetic studies to identify rate-limiting steps .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include solubility (via shake-flask method), logP (octanol-water partitioning), and stability under physiological conditions (pH, temperature). Use differential scanning calorimetry (DSC) for melting point analysis and X-ray crystallography for solid-state structure elucidation. Spectroscopic techniques (UV-Vis, IR) can monitor degradation kinetics. Document protocols using IUPAC nomenclature and replicate measurements to ensure reproducibility .

Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., COX-1/COX-2 for thromboxane A2-related activity) and cell-based models (platelet aggregation assays). Use dose-response curves to determine IC₅₀ values. Include positive controls (e.g., aspirin for COX inhibition) and validate results with triplicate runs. Statistical analysis (ANOVA) should account for inter-experimental variability .

Advanced Research Questions

Q. What methodological approaches are recommended to investigate the molecular interactions between this compound and its biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Molecular dynamics simulations can predict binding poses, while cryo-EM or X-ray crystallography resolves structural complexes. Cross-validate computational models with mutagenesis studies to identify critical residues in the target protein .

Q. How can conflicting data on the biological activity of this compound be resolved through systematic analysis?

- Methodological Answer : Conduct a meta-analysis of published datasets, focusing on variables such as assay conditions (e.g., cell line specificity, agonist concentration). Reproduce conflicting experiments under standardized protocols. Use Bland-Altman plots to assess agreement between studies. If discrepancies persist, explore off-target effects via proteome-wide screening (e.g., affinity pulldown with MS/MS identification) .

Q. What strategies are effective for evaluating the environmental fate and ecological risks of this compound?

- Methodological Answer : Perform abiotic degradation studies (hydrolysis, photolysis) under controlled conditions (pH, UV exposure). Use LC-MS/MS to quantify degradation products. For biotic interactions, employ microcosm models to assess bioaccumulation in aquatic organisms (e.g., Daphnia magna) and soil microbiota. Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicological endpoints (LC₅₀, NOEC) .

Q. How can computational modeling advance the development of this compound derivatives with enhanced selectivity?

- Methodological Answer : Use fragment-based drug design (FBDD) to identify substituents that improve target binding. Density functional theory (DFT) calculations optimize electronic properties, while free-energy perturbation (FEP) predicts ΔΔG for binding affinity changes. Validate in silico predictions with parallel synthesis and SAR analysis .

Methodological Frameworks and Best Practices

- Theoretical Alignment : Anchor hypotheses to thromboxane A2 receptor (TP receptor) signaling pathways or cyclooxygenase regulation to contextualize findings .

- Data Integrity : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design to ensure translational relevance .

- Reproducibility : Follow COSMOS guidelines for analytical method validation and deposit raw data in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.